N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide - 2034607-76-4

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Catalog Number: EVT-2892244
CAS Number: 2034607-76-4
Molecular Formula: C20H23N5O2
Molecular Weight: 365.437
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP)

Compound Description: N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP) is a mixed cholecystokinin (CCK) antagonist with a binding affinity of 25nM/20nM. [] It has shown significant antidepressant effects in the forced swim test in rats and anxiolytic properties in the elevated X-maze in rats. [] MPP treatment reversed the effects of stress on dendritic atrophy in hippocampal CA3 pyramidal neurons and reduced organ weight in the adrenal gland in stress-induced rats. []

Relevance: MPP shares the presence of a substituted pyrazole ring with N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide. While MPP is a CCK antagonist, its effects on the central nervous system (CNS) and stress response suggest a potential connection to kinase pathways that might be relevant to the activity of N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] It exhibits high GlyT1 inhibitory activity, good pharmacokinetics, and increases cerebrospinal fluid glycine concentration in rats. []

Relevance: TP0439150 shares the presence of a substituted pyrazole and pyridine ring system with N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide. The similarity in structural motifs, despite different targets, suggests potential commonalities in their binding interactions and pharmacological properties.

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound is a structurally diverse GlyT1 inhibitor that was developed as a backup for TP0439150. [] It exhibits potent GlyT1 inhibitory activity, good pharmacokinetics, and increases cerebrospinal fluid glycine concentration in rats. []

Relevance: Although structurally less similar to N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide than TP0439150, compound 7n is still relevant due to its shared target, GlyT1. The comparison between 7n and TP0439150 highlights the exploration of different chemical scaffolds for GlyT1 inhibition, potentially providing insights for designing diverse inhibitors of other targets like those related to N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide.

5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r (MK-8033)

Compound Description: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r (MK-8033) is a dual c-Met/Ron kinase inhibitor that preferentially binds to the activated kinase conformation. [] It has shown full inhibition of tumor growth in a c-Met amplified subcutaneous tumor xenograft model. []

Relevance: MK-8033 showcases the importance of targeting specific kinase conformations for enhanced selectivity and efficacy. Although structurally distinct from N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide, this compound highlights the potential of exploring different conformations of the target kinase for N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide as well, potentially leading to the development of more selective and potent inhibitors.

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: This compound is a selective PDGFR inhibitor with an IC50 value of 45 nM in a cellular proliferation assay. [] It is being investigated by Novartis for the treatment of pulmonary arterial hypertension (PAH). []

Relevance: This compound shares a substituted pyrazole ring and an amide linker with N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide, highlighting common structural features used for targeting kinases. Its development for PAH suggests the broader therapeutic potential of compounds with similar structural motifs.

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound is a selective PDGFR inhibitor with an IC50 value of 3 nM in a cellular proliferation assay. [] It is being investigated by Novartis for the treatment of PAH. []

Relevance: This compound also shares a substituted pyrazole ring and an amide linker with N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide and the previous PDGFR inhibitor. The subtle differences in their structures, like the presence of pyrazolo[1,5-a]pyridine instead of imidazo[1,2-a]pyridine, offer insights into the structure-activity relationships (SAR) for PDGFR inhibition and provide valuable information for designing new inhibitors with improved potency and selectivity.

Properties

CAS Number

2034607-76-4

Product Name

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

IUPAC Name

N-cyclopentyl-5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C20H23N5O2

Molecular Weight

365.437

InChI

InChI=1S/C20H23N5O2/c1-15-18(14-22-27-15)20(26)25(17-4-2-3-5-17)13-12-24-11-8-19(23-24)16-6-9-21-10-7-16/h6-11,14,17H,2-5,12-13H2,1H3

InChI Key

JTMSGMVOIUTJOC-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.